molecular formula C14H21N3O B1387813 4-amino-N-(2-piperidinoethyl)benzenecarboxamide CAS No. 51-08-1

4-amino-N-(2-piperidinoethyl)benzenecarboxamide

Cat. No.: B1387813
CAS No.: 51-08-1
M. Wt: 247.34 g/mol
InChI Key: CXNIVSBILMGSCQ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-N-(2-piperidinoethyl)benzenecarboxamide typically involves the reaction of 4-aminobenzoic acid with 2-(piperidino)ethylamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include:

    Solvent: Dichloromethane or another suitable organic solvent.

    Temperature: Room temperature to slightly elevated temperatures (20-40°C).

    Reaction Time: Several hours to overnight.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity of the compound.

Chemical Reactions Analysis

Types of Reactions

4-amino-N-(2-piperidinoethyl)benzenecarboxamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The carboxamide group can be reduced to form amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Electrophiles such as halogens (Cl2, Br2) or nitrating agents (HNO3) in the presence of catalysts like iron (Fe) or aluminum chloride (AlCl3).

Major Products

    Oxidation: Nitro derivatives of the compound.

    Reduction: Amines and other reduced forms.

    Substitution: Halogenated or nitrated derivatives of the aromatic ring.

Scientific Research Applications

4-amino-N-(2-piperidinoethyl)benzenecarboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or ligand in receptor studies.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-amino-N-(2-piperidinoethyl)benzenecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-amino-N-(2-piperidinoethyl)benzamide
  • 4-amino-N-(2-piperidinoethyl)benzenesulfonamide
  • 4-amino-N-(2-piperidinoethyl)benzenecarboxylate

Uniqueness

4-amino-N-(2-piperidinoethyl)benzenecarboxamide is unique due to its specific structural features, such as the presence of both an amino group and a piperidinoethyl group attached to the benzene ring

Properties

IUPAC Name

4-amino-N-(2-piperidin-1-ylethyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O/c15-13-6-4-12(5-7-13)14(18)16-8-11-17-9-2-1-3-10-17/h4-7H,1-3,8-11,15H2,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXNIVSBILMGSCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CCNC(=O)C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40653216
Record name 4-Amino-N-[2-(piperidin-1-yl)ethyl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40653216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51-08-1
Record name 4-Amino-N-[2-(1-piperidinyl)ethyl]benzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=51-08-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Amino-N-[2-(piperidin-1-yl)ethyl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40653216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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